Methanesulfonyl chloride
Overview
Description
Methanesulfonyl chloride is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid with a pungent odor and is highly reactive. This compound is primarily used as a reagent in organic synthesis, particularly for the conversion of alcohols into methanesulfonates. It is also known for its role in generating the elusive molecule sulfene (methylenedioxosulfur (VI)) .
Mechanism of Action
Target of Action
Methanesulfonyl chloride, also known as mesyl chloride, primarily targets alcohols and amines . It is used to convert alcohols into alkyl mesylates and amines into the corresponding sulfonamides .
Mode of Action
This compound is highly reactive and functions as an electrophile . It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates . This reaction is believed to proceed via a mechanism wherein this compound first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . Similarly, it can react with amines to form sulfonamides .
Biochemical Pathways
This compound plays a crucial role in various biochemical pathways. The methanesulfonates and sulfonamides it forms are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions . For instance, when treated with a Lewis acid, oxime methanesulfonates undergo facile Beckmann rearrangement .
Pharmacokinetics
Its solubility in polar organic solvents suggests it may have good permeability across biological membranes, potentially influencing its absorption and distribution.
Result of Action
The primary result of this compound’s action is the formation of methanesulfonates from alcohols and sulfonamides from amines . These compounds have various applications in organic synthesis, serving as intermediates in a range of reactions .
Action Environment
This compound is reactive towards water, alcohols, and many amines . It is a colorless liquid that dissolves in polar organic solvents . Environmental factors such as temperature, pH, and the presence of other reactive substances can influence its reactivity and stability. It is also worth noting that this compound is corrosive and poses safety hazards, including toxicity and the potential to cause burns .
Biochemical Analysis
Biochemical Properties
Methanesulfonyl chloride is highly reactive and functions as an electrophile, serving as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein this compound first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Cellular Effects
It is known that this compound is highly toxic and corrosive . It can cause severe burns and eye damage . Therefore, it is likely that exposure to this compound would have significant adverse effects on cell function.
Molecular Mechanism
This compound is a precursor to many compounds because of its high reactivity . It functions as an electrophile, providing a source of the “CH3SO2+” synthon . In the formation of methanesulfonates, this compound first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), which is then attacked by the alcohol and undergoes rapid proton transfer to generate the product .
Dosage Effects in Animal Models
It is known that this compound is highly toxic . Therefore, it is likely that higher dosages would result in increased toxicity.
Preparation Methods
Methanesulfonyl chloride can be synthesized through several methods:
Reaction of Methane and Sulfuryl Chloride: This method involves a radical reaction between methane and sulfuryl chloride to produce this compound and hydrogen chloride. [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]
Chlorination of Methanesulfonic Acid: Methanesulfonic acid can be chlorinated using thionyl chloride or phosgene to yield this compound. [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Methylation and Chlorine Oxidation of Thiourea: This method involves the methylation of thiourea followed by chlorine oxidation.
Reaction of Methanesulfonic Acid and Sulfoxide: Methanesulfonic acid reacts with sulfoxide to produce this compound.
Wet Chlorination of Methyl Mercaptan: Methyl mercaptan undergoes wet chlorination to yield this compound.
Chemical Reactions Analysis
Methanesulfonyl chloride is highly reactive and undergoes various types of chemical reactions:
Substitution Reactions: This compound reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base.
Elimination Reactions: Methanesulfonates can undergo elimination reactions to form alkenes.
Reduction Reactions: This compound can be reduced to methanesulfonic acid.
Rearrangement Reactions: Oxime methanesulfonates undergo Beckmann rearrangement when treated with a Lewis acid.
Scientific Research Applications
Methanesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methanesulfonyl chloride is compared with other sulfonyl chlorides, such as toluenesulfonyl chloride and benzenesulfonyl chloride:
Tosyl Chloride (Toluene-4-sulfonyl Chloride): Tosyl chloride is used similarly to this compound for the formation of tosylates from alcohols.
Benzenesulfonyl Chloride: Benzenesulfonyl chloride is used for the synthesis of benzenesulfonates, which are also intermediates in various organic reactions.
This compound is unique due to its high reactivity and ability to generate sulfene, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBMVPHQWIHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S | |
Record name | METHANESULFONYL CHLORIDE | |
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Record name | METHANESULFONYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID1021615 | |
Record name | Methanesulfonyl chloride | |
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Molecular Weight |
114.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption., Liquid, Colorless to pale yellow, fuming liquid; [ICSC] Unpleasant odor; [HSDB], COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | METHANESULFONYL CHLORIDE | |
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Boiling Point |
62 °C at 18 mm Hg; 161 °C at 730 mm Hg, at 97.3kPa: 161 °C | |
Record name | METHANESULFONYL CHLORIDE | |
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Record name | METHANESULFONYL CHLORIDE | |
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Flash Point |
>110 °C | |
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Solubility |
Soluble in most organic solvents, Practically insoluble in water; soluble in alcohol, ether, Solubility in water: reaction | |
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Density |
1.4805 at 18 °C/4 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
3.9 (Air = 1), Relative vapor density (air = 1): 4.0 | |
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Vapor Pressure |
3.09 [mmHg], 3.09 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27 | |
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Color/Form |
Pale yellow liquid | |
CAS No. |
124-63-0 | |
Record name | METHANESULFONYL CHLORIDE | |
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Melting Point |
Freezing point: -32 °C, -32 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methanesulfonyl chloride?
A1: this compound has the molecular formula CH3SO2Cl and a molecular weight of 114.56 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Spectroscopic data, including IR, NMR, and mass spectrometry, can be used to characterize this compound. For detailed information on spectroscopic analysis, refer to the literature on this compound synthesis and characterization. [, , ]
Q3: Is this compound compatible with water?
A3: this compound reacts vigorously with water, releasing hydrogen chloride (HCl) gas. Therefore, it should be handled under anhydrous conditions. [, ]
Q4: How stable is this compound under different conditions?
A4: this compound is generally stable when stored under anhydrous conditions. Exposure to moisture, heat, or strong bases can lead to decomposition. [, ]
Q5: How is this compound used in organic synthesis?
A5: this compound is widely used as a reagent for:
- Converting alcohols to mesylates (methanesulfonates): Mesylates are excellent leaving groups in nucleophilic substitution reactions. [, ]
- Activating carboxylic acids: This activation allows for the formation of esters and amides. [, ]
- Preparing sulfinate esters: These compounds are valuable intermediates in organic synthesis. []
Q6: What is the mechanism of this compound solvolysis?
A6: Solvolysis of this compound is proposed to proceed through an SN2 pathway, involving a concerted attack of the nucleophile and departure of the chloride ion. This mechanism is supported by kinetic studies and solvent effects. [, ]
Q7: How does the presence of sulfur dioxide influence methane chlorination reactions involving this compound?
A7: The presence of sulfur dioxide (SO2) in the reaction mixture during the formation of this compound from methane can increase the selectivity towards the desired product (this compound) and prevent over-chlorination to dichloromethane or chloroform. []
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the solvolysis mechanism of this compound. These studies provide insights into the transition state structures and energy barriers involved in the reaction. [, ]
Q9: How does the structure of this compound affect its reactivity?
A9: The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic. This electrophilicity is crucial for its reactivity with nucleophiles, such as alcohols and amines. [, ] Replacing the chlorine atom with other halides can also affect the reactivity and selectivity of the compound. []
Q10: How can the stability of this compound be improved?
A10: Storing this compound under anhydrous conditions and at low temperatures can enhance its stability. Avoiding contact with moisture, heat, and strong bases is crucial to prevent decomposition. []
Q11: What safety precautions should be taken when handling this compound?
A11: this compound is corrosive and moisture-sensitive, producing toxic fumes upon contact with water. It should be handled with appropriate personal protective equipment in a well-ventilated area. Proper waste disposal procedures should be followed. []
Q12: What analytical techniques are used to quantify this compound and its related impurities?
A12: Gas chromatography-mass spectrometry (GC-MS) is a common technique for quantifying this compound and related impurities like methyl methanesulfonate and methyl iodide. Liquid chromatography-mass spectrometry (LC-MS) can also be used to detect and quantify this compound and its derivatives, even at trace levels. [, ]
Q13: What is the environmental impact of this compound?
A13: this compound can release HCl upon contact with water, potentially impacting the environment. Its use and disposal should be carefully managed to minimize ecological risks. [, ]
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